molecular formula C5H7F5O2 B1356503 1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane CAS No. 758-62-3

1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane

Cat. No.: B1356503
CAS No.: 758-62-3
M. Wt: 194.1 g/mol
InChI Key: QXFWMCWAGHYFKP-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane is a fluorinated organic compound with the molecular formula C5H7F5O2 It is characterized by the presence of five fluorine atoms and two methoxy groups attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane typically involves the fluorination of appropriate precursors. One common method is the reaction of 1,3-dimethoxypropane with a fluorinating agent such as elemental fluorine or a fluorine-containing compound under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The purification of the final product is typically done through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane can undergo various chemical reactions, including:

    Substitution Reactions: The methoxy groups can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction Reactions: Reduction can lead to the removal of fluorine atoms or the conversion of methoxy groups to other functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various ethers or esters, while oxidation can produce aldehydes, ketones, or carboxylic acids.

Scientific Research Applications

1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane has several applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other fluorinated compounds.

    Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane involves its interaction with molecular targets through its fluorine atoms and methoxy groups. The fluorine atoms can form strong hydrogen bonds and interact with various biological molecules, while the methoxy groups can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3-Pentafluoropropane (HFC-245fa): A non-ozone depleting alternative used in refrigeration and as a blowing agent.

    1,1,2,2,3-Pentafluoropropane (HFC-245ca): Another fluorinated propane used in similar applications as HFC-245fa.

Uniqueness

1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane is unique due to the presence of both methoxy groups and multiple fluorine atoms, which confer distinct chemical properties. These features make it a valuable compound for specialized applications in research and industry, where its reactivity and stability are advantageous.

Properties

IUPAC Name

1,1,2,3,3-pentafluoro-1,3-dimethoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F5O2/c1-11-4(7,8)3(6)5(9,10)12-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFWMCWAGHYFKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(C(OC)(F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80536675
Record name 1,1,2,3,3-Pentafluoro-1,3-dimethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

758-62-3
Record name 1,1,2,3,3-Pentafluoro-1,3-dimethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What spectroscopic data is available for characterizing 1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane?

A1: The research paper focuses on the analysis and interpretation of the fluorine Nuclear Magnetic Resonance (NMR) spectrum of this compound. [] This suggests that fluorine NMR is a valuable tool for characterizing this compound.

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